N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
This compound features a benzamide core substituted with a 1,2,3,4-tetrazole ring at the 4-position and a 5-fluoroindole ethyl group at the N-position. The fluorine atom on the indole moiety enhances electronic effects and metabolic stability, while the tetrazole acts as a bioisostere for carboxylic acids, improving membrane permeability and resistance to enzymatic degradation.
Properties
Molecular Formula |
C18H15FN6O |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H15FN6O/c19-14-3-6-17-16(9-14)13(10-21-17)7-8-20-18(26)12-1-4-15(5-2-12)25-11-22-23-24-25/h1-6,9-11,21H,7-8H2,(H,20,26) |
InChI Key |
INVYMAQNIHWKJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Synthesis of 5-fluoroindole: The starting material, 5-fluoroindole, can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone in the presence of an acid catalyst.
Formation of the ethyl side chain: The 5-fluoroindole is then reacted with an appropriate alkylating agent to introduce the ethyl side chain at the 3-position of the indole ring.
Introduction of the tetraazole ring: The resulting intermediate is then subjected to a cyclization reaction with a suitable azide source to form the tetraazole ring.
Coupling with benzoyl chloride: Finally, the tetraazole-containing intermediate is coupled with benzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: The indole moiety can interact with various receptors, such as serotonin or dopamine receptors.
Inhibiting enzymes: The compound may inhibit specific enzymes involved in inflammatory or metabolic pathways.
Modulating signaling pathways: The tetraazole ring may play a role in modulating cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Influence : The target’s tetrazole ring (vs. thiadiazole, thiazole, or triazole in analogs) may enhance metabolic stability and hydrogen-bonding capacity .
- Fluorine Substitution: The 5-fluoroindole group in the target likely increases lipophilicity and bioavailability compared to non-fluorinated analogs like compound 6 .
- Synthetic Complexity : The target’s synthesis likely involves coupling the indole ethylamine to the benzamide-tetrazole core, which may require specialized reagents (e.g., coupling agents like EDC/HOBt). By contrast, compound 6 and thiazole analogs (Ev2) are synthesized via simpler reflux or pyridine-mediated reactions .
2.2. Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The target’s benzamide carbonyl stretch (~1600–1670 cm⁻¹) would align with analogs like compound 6 (1606 cm⁻¹) and 8a (1679 cm⁻¹). The tetrazole’s N-H stretch (~3400 cm⁻¹) may distinguish it from thiadiazole or thiazole analogs .
- NMR : The 5-fluoroindole ethyl group would produce distinct signals (e.g., aromatic protons at ~6.5–8.5 ppm and ethyl CH2 at ~3.5–4.5 ppm), contrasting with the thiadiazole or thiazole protons in analogs .
Biological Activity
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its interactions with various biological targets, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{13}FN_4O, with a molecular weight of approximately 220.247 g/mol. The compound features an indole moiety substituted at the 5-position with a fluorine atom and a tetraazole ring that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C_{12}H_{13}FN_4O |
| Molecular Weight | 220.247 g/mol |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 2 |
| Lipinski's Rule | Satisfied |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study examining the cytotoxicity of related indole derivatives:
- Compound A (IC50 = 10 µM)
- Compound B (IC50 = 15 µM)
These compounds demonstrated significant activity against human glioblastoma U251 cells and human melanoma WM793 cells. The presence of electron-withdrawing groups like fluorine at specific positions on the indole ring was found to enhance activity .
Interaction with Biological Targets
The compound interacts with various receptors and enzymes, influencing multiple biological pathways:
- GPCRs : The compound shows affinity for G protein-coupled receptors (GPCRs), which are critical in cellular signaling.
- Phospholipase A2 : Inhibition studies suggest that it may affect phospholipid metabolism by inhibiting lysosomal phospholipase A2 .
Antimicrobial Activity
Preliminary tests indicate that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications in the tetraazole and indole rings can significantly impact antimicrobial efficacy.
Table 2: Biological Targets and Activities
| Target | Activity Level |
|---|---|
| G Protein-Coupled Receptors (GPCRs) | Moderate Affinity |
| Phospholipase A2 | Inhibition Observed |
| Anticancer Cell Lines | IC50 < 20 µM |
| Antibacterial Activity | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
